C24H26Br2N2O2
Description
C24H26Br2N2O2, with the CAS registry number 63868-78-0, is a pyridinium dibromide derivative. Its systematic IUPAC name is 2-methyl-1-[4-[4-[(2-methylpyridinio)acetyl]phenyl]-2-oxobutyl]pyridinium dibromide. The compound features two pyridinium rings substituted with methyl groups and interconnected via a phenyl-acetyl-butane-2-one backbone. Its molecular weight is approximately 534.3 g/mol, calculated from its formula .
Properties
Molecular Formula |
C24H26Br2N2O2 |
|---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
7,9-dibromo-4'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H26Br2N2O2/c1-3-15-8-10-24(11-9-15)28-22(19-12-17(25)13-20(26)23(19)30-24)14-21(27-28)16-4-6-18(29-2)7-5-16/h4-7,12-13,15,22H,3,8-11,14H2,1-2H3 |
InChI Key |
BZKBLRORDQJGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allylstrychnine bromide typically involves the bromination of strychnine derivatives. The reaction conditions often require the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired positions on the strychnine molecule .
Industrial Production Methods
Industrial production of allylstrychnine bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Allylstrychnine bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the bromine atoms .
Scientific Research Applications
Allylstrychnine bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter receptors and ion channels.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of allylstrychnine bromide involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the bromine atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Implications
- Chain Length and Flexibility: The 2-oxobutyl chain in this compound introduces greater conformational flexibility compared to the rigid ethanediyl-oxo bridges in C22H22Br2N2O2. This flexibility may enhance solubility in nonpolar solvents .
Functional Differences
Antimicrobial Activity
Pyridinium dibromides are known for antimicrobial properties due to their ability to disrupt microbial membranes. The longer alkyl chain in this compound may improve lipid bilayer penetration, enhancing efficacy against gram-negative bacteria. In contrast, C22H22Br2N2O2’s rigid structure might limit membrane interaction but increase stability under acidic conditions .
Solubility and Stability
- This compound : Higher hydrophobicity due to the phenyl-acetyl-butane moiety could reduce aqueous solubility but improve compatibility with organic matrices.
- C22H22Br2N2O2 : The ethanediyl-oxo spacers may enhance crystallinity and thermal stability, making it preferable for solid-phase applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
